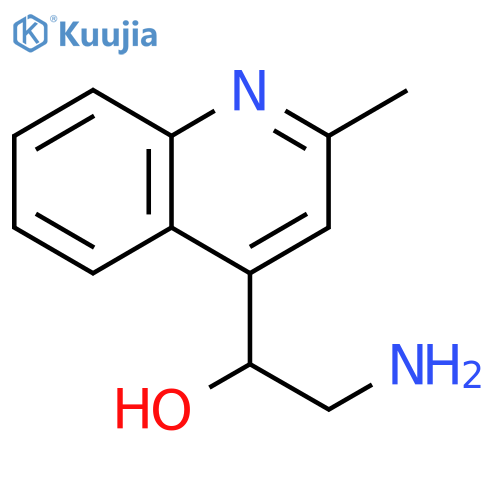

Cas no 1508457-02-0 (2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol)

2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol

- 4-Quinolinemethanol, α-(aminomethyl)-2-methyl-

- CS-0352370

- EN300-1841217

- AKOS017790334

- 1508457-02-0

-

- インチ: 1S/C12H14N2O/c1-8-6-10(12(15)7-13)9-4-2-3-5-11(9)14-8/h2-6,12,15H,7,13H2,1H3

- InChIKey: LTHHHFMREZKWPS-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC(C)=NC2C=CC=CC1=2)(O)CN

計算された属性

- せいみつぶんしりょう: 202.110613074g/mol

- どういたいしつりょう: 202.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.205±0.06 g/cm3(Predicted)

- ふってん: 419.4±40.0 °C(Predicted)

- 酸性度係数(pKa): 11.14±0.35(Predicted)

2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1841217-1.0g |

2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol |

1508457-02-0 | 1g |

$1214.0 | 2023-06-02 | ||

| Enamine | EN300-1841217-1g |

2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol |

1508457-02-0 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1841217-10g |

2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol |

1508457-02-0 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1841217-5.0g |

2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol |

1508457-02-0 | 5g |

$3520.0 | 2023-06-02 | ||

| Enamine | EN300-1841217-0.05g |

2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol |

1508457-02-0 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1841217-0.1g |

2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol |

1508457-02-0 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1841217-0.25g |

2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol |

1508457-02-0 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1841217-5g |

2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol |

1508457-02-0 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1841217-0.5g |

2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol |

1508457-02-0 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1841217-2.5g |

2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol |

1508457-02-0 | 2.5g |

$1931.0 | 2023-09-19 |

2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

2-amino-1-(2-methylquinolin-4-yl)ethan-1-olに関する追加情報

Chemical Profile of 2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol (CAS No. 1508457-02-0)

2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1508457-02-0, is a structurally complex organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular framework. This compound belongs to the class of quinoline derivatives, which are well-documented for their broad spectrum of biological activities and potential therapeutic applications. The presence of both amino and hydroxyl functional groups, coupled with the quinoline scaffold, makes this molecule a promising candidate for further investigation in drug discovery and development.

The molecular structure of 2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol consists of a quinoline ring system substituted at the 4-position with a methyl group, an ethyl chain terminated by a hydroxyl group at the 1-position, and an amino group at the 2-position. This specific arrangement imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. Quinoline derivatives have long been studied for their antimicrobial, antimalarial, and anticancer properties, and the introduction of additional functional groups can further modulate these activities.

In recent years, there has been a surge in research focused on developing novel quinoline-based compounds with enhanced pharmacological profiles. The 2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol structure presents an interesting case for such studies. The amino group at the 2-position can serve as a hydrogen bond acceptor or participate in salt formation, while the hydroxyl group at the 1-position can engage in hydrogen bonding or undergo acylation reactions. These features make the compound versatile for medicinal chemistry modifications.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The quinoline core is known to interact with various biological receptors and enzymes, making it a valuable building block for small-molecule drugs. For instance, modifications to the quinoline ring have led to the development of drugs that target DNA gyrase and topoisomerases, which are critical in bacterial cell division. Similarly, derivatives of quinoline have shown promise in inhibiting kinases involved in cancer progression.

Recent studies have explored the pharmacological activity of 2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol and its analogs. In particular, researchers have investigated its potential as an inhibitor of certain enzymes implicated in inflammatory diseases. The compound's ability to modulate enzyme activity may be attributed to its ability to form stable interactions with target proteins through hydrogen bonding and hydrophobic effects. Preliminary in vitro studies suggest that this compound exhibits inhibitory effects on enzymes such as COX-2 and LOX, which are key mediators of inflammation.

The synthesis of 2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the quinoline ring system, followed by functional group interconversions to introduce the amino and hydroxyl groups at appropriate positions. Advances in synthetic methodologies have enabled more efficient production of complex molecules like this one, facilitating further exploration of their biological properties.

The chemical properties of 2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol, such as solubility, stability, and metabolic degradation pathways, are critical factors that determine its suitability for therapeutic applications. Solubility studies indicate that this compound exhibits moderate solubility in polar organic solvents but limited solubility in water. This profile suggests that formulation strategies may need to be tailored for optimal delivery routes.

In conclusion, 2-amino-1-(2-methylquinolin-4-yt)ethan-l ol (CAS No. 1508457_02_0) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and its relationship to known bioactive quinoline derivatives make it a valuable candidate for further exploration in drug discovery programs aimed at addressing various diseases. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in developing next-generation medications.

1508457-02-0 (2-amino-1-(2-methylquinolin-4-yl)ethan-1-ol) 関連製品

- 951887-07-3(4-Methyl-2-(2-methyl-propenyl)-pyridine)

- 1895315-36-2(2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine)

- 1518113-22-8(7-Bromo-2-methyl-2H-indazole-3-carbonitrile)

- 851411-36-4(4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide)

- 1303890-42-7(2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate)

- 1807277-74-2(Ethyl 2-cyano-3-formyl-5-methylbenzoate)

- 56421-61-5(1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one)

- 1094302-56-3(1-3-(difluoromethoxy)phenylethane-1-thiol)

- 2567504-81-6(5-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carboxylic acid)

- 1503329-61-0(1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde)